molecular formula C16H19N3O3 B12233100 N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}oxolane-3-carboxamide

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}oxolane-3-carboxamide

Cat. No.: B12233100
M. Wt: 301.34 g/mol
InChI Key: SHJGBLRMXGHMFN-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}oxolane-3-carboxamide is a compound that features a pyrazole ring, a phenyl group, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}oxolane-3-carboxamide typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with 2-hydroxyethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with oxirane-2-carboxylic acid under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}oxolane-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under various conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl group can yield an alcohol. Substitution reactions can introduce various functional groups into the pyrazole ring, leading to a wide range of derivatives .

Scientific Research Applications

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}oxolane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl group can enhance the compound’s binding affinity and specificity, while the oxolane ring can contribute to its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

    N-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}oxolane-3-carboxamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

    N-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}oxolane-3-carboxamide: Similar structure but with a triazole ring instead of a pyrazole ring.

    N-{2-hydroxy-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}oxolane-3-carboxamide: Similar structure but with a tetrazole ring instead of a pyrazole ring

Uniqueness

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}oxolane-3-carboxamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. The pyrazole ring can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxolane-3-carboxamide

InChI

InChI=1S/C16H19N3O3/c20-15(10-17-16(21)13-6-9-22-11-13)12-2-4-14(5-3-12)19-8-1-7-18-19/h1-5,7-8,13,15,20H,6,9-11H2,(H,17,21)

InChI Key

SHJGBLRMXGHMFN-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O

Origin of Product

United States

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